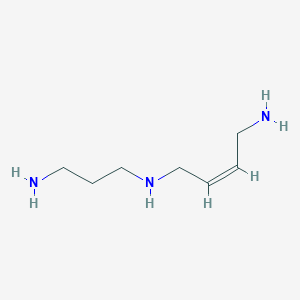
cis-N-(3-aminopropyl)but-2-ene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-N-(3-aminopropyl)but-2-ene-1,4-diamine is an N-(3-aminopropyl)but-2-ene-1,4-diamine having a cis-double bond.
Aplicaciones Científicas De Investigación
Coordination Chemistry and DNA Interactions
cis-N-(3-aminopropyl)but-2-ene-1,4-diamine, as part of cisplatin analogs, demonstrates significant applications in coordination chemistry, particularly in forming coordination compounds with various functional groups. These compounds, notably cisplatin, interact with DNA, exhibiting a preference for certain nucleotide sequences, which is crucial for understanding their mechanism of action in cancer therapy. The formation of platinum-DNA adducts, particularly with guanine bases, underscores the role of such compounds in chemotherapy, offering insights into drug-DNA interactions and the potential for designing more effective treatments (Green, Garner, & Orton, 1992).
Protein Folding and Conformation Changes
The cis-trans isomerization of omega dihedrals in proteins, influenced by compounds such as this compound, plays a pivotal role in protein folding and function. This isomerization is key to various biological processes, including protein-protein interactions, membrane binding, and channel gating. Understanding these conformational changes can enhance our knowledge of protein dynamics and the design of biomimetic compounds (Craveur et al., 2013).
Renal Platinum Content and Nephrotoxicity
Research into the renal uptake and excretion of platinum-based drugs, including those derived from this compound, highlights the correlation between renal platinum content and nephrotoxicity. Analytical methods for determining platinum content in biological fluids contribute to understanding the renoprotective mechanisms against cisplatin-induced nephrotoxicity, suggesting avenues for mitigating side effects without compromising therapeutic efficacy (Mahran & Kamaly, 2021).
Hydrogen Bonding in Platinum Antitumor Compounds
The hydrogen bonding capability of this compound analogs plays a crucial role in their antitumor activity. The NH group in these compounds facilitates selective interactions with nucleic acids over proteins, enhancing the understanding of platinum compounds' selectivity and effectiveness in cancer treatment. This knowledge is instrumental in designing new antitumor agents with improved efficacy and reduced side effects (Reedijk, 1992).
Propiedades
Fórmula molecular |
C7H17N3 |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(Z)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1- |
Clave InChI |
WLSWOWSGPRTMKO-UPHRSURJSA-N |
SMILES isomérico |
C(CN)CNC/C=C\CN |
SMILES |
C(CN)CNCC=CCN |
SMILES canónico |
C(CN)CNCC=CCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




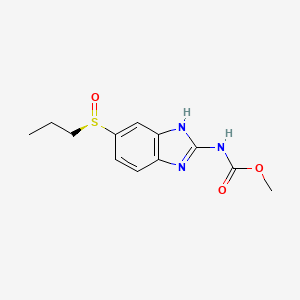
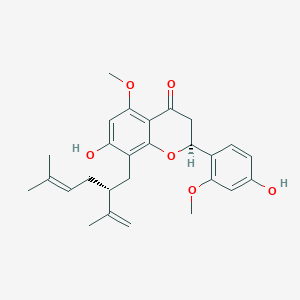
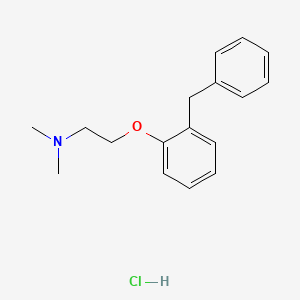
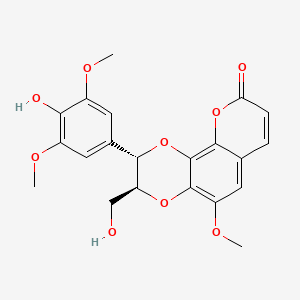
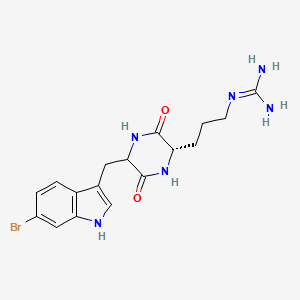

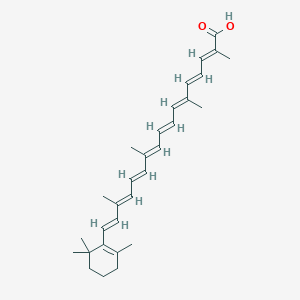
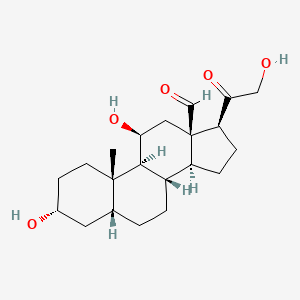


![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)